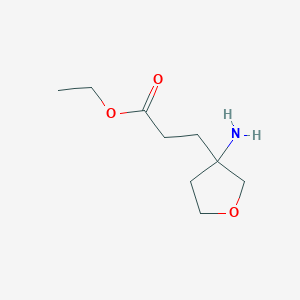

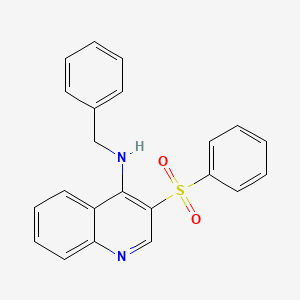

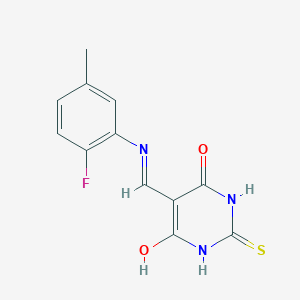

![molecular formula C21H15BrN2O2 B2719235 2-amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile CAS No. 882747-30-0](/img/structure/B2719235.png)

2-amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile (2ABMPC) is a new and promising compound in the field of medicinal chemistry. It has been studied for its potential applications in various areas, including drug discovery, organic synthesis, and biochemical research. Due to its unique structure and properties, 2ABMPC has become a popular research topic in the scientific community.

科学的研究の応用

Application in Pharmacology

Field

Summary of the Application

Compounds similar to “2-amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile”, such as polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives, have been studied for their potential pharmacological properties . These compounds have a wide range of interesting biological activities .

Methods of Application

The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .

Results or Outcomes

These compounds have shown huge potential in drug discovery, inspiring a wide array of synthetic work . They are considered as key intermediates for subsequent transformations due to their orthogonal functional groups .

Application in Anticancer Research

Field

Summary of the Application

Similar compounds have been evaluated for their in vitro antitumor activity against various human cancer cell lines .

Methods of Application

The compounds were evaluated at various concentrations ranging from 0 to 50 μg/ml against four human cancer cell lines: breast adenocarcinoma (MCF-7), human colon carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and lung carcinoma (A549). The cell viability was measured by the microculture tetrazolium (MTT) assay .

Results or Outcomes

The results of these studies are not specified in the source .

Application in Antiviral Research

Field

Summary of the Application

Coumarins, a group of nature-occurring lactones, have been tested for anti-HIV properties . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature .

Methods of Application

The specific methods of application are not specified in the source .

Results or Outcomes

Application in Anti-inflammatory Research

Field

Summary of the Application

Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been intensively screened for different biological properties, including anti-inflammatory properties .

Results or Outcomes

Application in Synthesis of Heterocyclic Compounds

Field

Summary of the Application

Compounds similar to “2-amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile” have been used in the synthesis of heterocyclic compounds . These compounds are key intermediates for subsequent transformations .

Methods of Application

The synthesis of these heterocyclic compounds involves the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .

Results or Outcomes

Application in Preparation of Magnetic Catalysts

Field

Summary of the Application

Similar compounds have been used in the preparation of magnetic catalysts of titanium tetrachloride stabilized on nano-cellulose .

Methods of Application

Various methods such as XRD, SEM, FT-IR, BET, EDX, TEM, TGA and VSM were used to characterize the catalysts . Then, the identified catalysts were used for the synthesis of various chromene skeletons via reaction of malononitrile, aldehyde and dimedone, 4-hydroxycoumarine or 2-naphthole at 70 °C under solvent free conditions .

特性

IUPAC Name |

2-amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15BrN2O2/c1-25-16-4-2-3-13(8-16)20-17-9-14-7-15(22)6-5-12(14)10-19(17)26-21(24)18(20)11-23/h2-10,20H,24H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARPBXHWWYPLOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2C3=C(C=C4C=CC(=CC4=C3)Br)OC(=C2C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

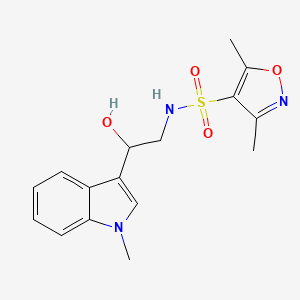

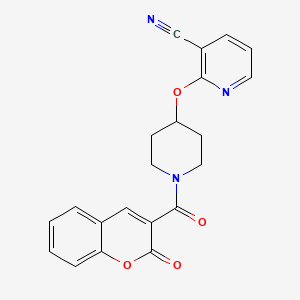

![N-methyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2719153.png)

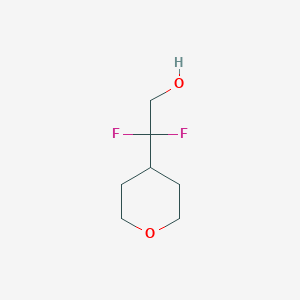

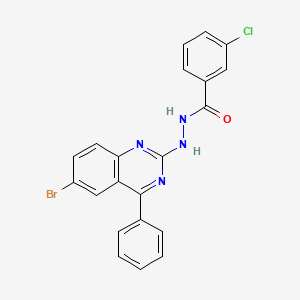

![2-(4-(3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2719165.png)

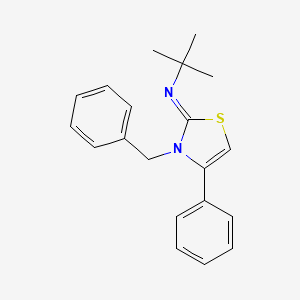

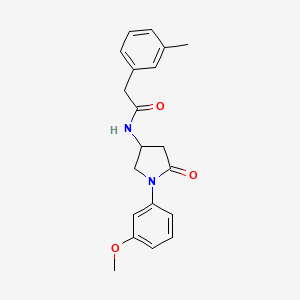

![4-(5-Fluoropyrimidin-2-yl)-3-oxo-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2719168.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[(8-oxo-6,7-dihydro-5H-naphthalen-2-YL)amino]acetamide](/img/structure/B2719174.png)